4-[4-[(S)-(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-ium-1-yl]butanoate 4-[4-[(S)-(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-ium-1-yl]butanoate Bepotastine, also known as tau-284ds, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Bepotastine is a drug which is used for the symptomatic treatment of itchy eyes (caused by ige-induced mast cell degranulation) due to allergic conjunctivitis. Bepotastine is considered to be a practically insoluble (in water) and relatively neutral molecule. Bepotastine has been detected in multiple biofluids, such as urine and blood. Within the cell, bepotastine is primarily located in the membrane (predicted from logP). In humans, bepotastine is involved in the bepotastine H1-antihistamine action pathway. Bepotastine is a potentially toxic compound.
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Brand Name: Vulcanchem
CAS No.: 125602-71-3
VCID: VC0138242
InChI: InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
SMILES: C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Molecular Formula: C21H25ClN2O3
Molecular Weight: 388.9 g/mol

4-[4-[(S)-(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-ium-1-yl]butanoate

CAS No.: 125602-71-3

Main Products

VCID: VC0138242

Molecular Formula: C21H25ClN2O3

Molecular Weight: 388.9 g/mol

4-[4-[(S)-(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-ium-1-yl]butanoate - 125602-71-3

CAS No. 125602-71-3
Product Name 4-[4-[(S)-(4-Chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-ium-1-yl]butanoate
Molecular Formula C21H25ClN2O3
Molecular Weight 388.9 g/mol
IUPAC Name 4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid
Standard InChI InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1
Standard InChIKey YWGDOWXRIALTES-NRFANRHFSA-N
Isomeric SMILES C1C[NH+](CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
SMILES C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O
Canonical SMILES C1C[NH+](CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)[O-]
Appearance Solid powder
Physical Description Solid
Description Bepotastine, also known as tau-284ds, belongs to the class of organic compounds known as benzylethers. These are aromatic ethers with the general formula ROCR' (R = alkyl, aryl; R'=benzene). Bepotastine is a drug which is used for the symptomatic treatment of itchy eyes (caused by ige-induced mast cell degranulation) due to allergic conjunctivitis. Bepotastine is considered to be a practically insoluble (in water) and relatively neutral molecule. Bepotastine has been detected in multiple biofluids, such as urine and blood. Within the cell, bepotastine is primarily located in the membrane (predicted from logP). In humans, bepotastine is involved in the bepotastine H1-antihistamine action pathway. Bepotastine is a potentially toxic compound.
Bepotastine is a non-sedating, selective antagonist of the histamine 1 (H1) receptor. Bepotastine was approved in Japan for use in the treatment of allergic rhinitis and uriticaria/puritus in July 2000 and January 2002, respectively, and is marketed by Tanabe Seiyaku Co., Ltd. under the brand name Talion. It is available in oral and opthalmic dosage forms in Japan. The opthalmic solution is FDA approved since Sept 8, 2009 and is under the brand name Bepreve.
Solubility 5.03e-02 g/L
Synonyms (S)-4-(4-((4-chlorophenyl)(2-pyridil)methoxy)piperidino)butylic acid monobenzenesulfonate; bepotastine; betotastine; betotastine besilate; TAU 284; TAU-284; TAU284; Talion; Bepreve
Reference 1: Bepotastine. In: Drugs and Lactation Database (LactMed). Bethesda (MD): National Library of Medicine (US); 2006.
2: Carrillo-Martin I, Gonzalez-Estrada A, Dimov V. Bepotastine besilate for the treatment of perennial allergic rhinitis. Expert Opin Pharmacother. 2018;19(15):1727‐1730. doi:10.1080/14656566.2018.1519020
3: Lyseng-Williamson KA. Oral bepotastine: in allergic disorders [published correction appears in Drugs. 2011 Apr 16;71(6):756]. Drugs. 2010;70(12):1579‐1591. doi:10.2165/11205880-000000000-00000
4: Kim KA, Park JY. Pharmacokinetic comparisons of bepotastine besilate and bepotastine salicylate in healthy subjects. Clin Drug Investig. 2013;33(12):913‐919. doi:10.1007/s40261-013-0140-7
5: Bielory L, Duttachoudhury S, McMunn A. Bepotastine besilate for the treatment of pruritus. Expert Opin Pharmacother. 2013;14(18):2553‐2569. doi:10.1517/14656566.2013.849242
6: Kang JW, Lee J. Bepotastine-induced urticaria, cross-reactive with other antihistamines. Asia Pac Allergy. 2016;6(4):253‐256. doi:10.5415/apallergy.2016.6.4.253
7: Cho KH, Choi HG. Development of novel bepotastine salicylate salt bioequivalent to the commercial bepotastine besilate in beagle dogs. Drug Dev Ind Pharm. 2013;39(6):901‐908. doi:10.3109/03639045.2012.717295
8: Kanzaki S, Hashiguchi K, Wakabayashi KI, Suematsu K, Okubo K. Histamine antagonist Bepotastine suppresses nasal symptoms caused by Japanese cedar and cypress pollen exposure. J Drug Assess. 2016;5(1):15‐23. Published 2016 Sep 27. doi:10.1080/21556660.2016.1237365
9: Bepotastine (bepreve)--an ophthalmic H1-antihistamine. Med Lett Drugs Ther. 2010;52(1331):11‐12.
10: Kamata Y, Sakaguchi A, Umehara Y, et al. Bepotastine besilate downregulates the expression of nerve elongation factors in normal human epidermal keratinocytes [published online ahead of print, 2018 Apr 23]. J Dermatol Sci. 2018;S0923-1811(18)30186-5. doi:10.1016/j.jdermsci.2018.04.012
PubChem Compound 164522
Last Modified Nov 11 2021
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